Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate - 780792-83-8

Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Catalog Number: EVT-2498417
CAS Number: 780792-83-8
Molecular Formula: C23H20FN3O4S
Molecular Weight: 453.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,4-dihydropyridines represent a class of organic compounds characterized by a partially saturated pyridine ring. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. They are often investigated for their potential as anti-inflammatory, hepatoprotective, and analgesic agents [, , ].

Synthesis Analysis

Although the specific synthesis protocol for this particular derivative is not available in the provided literature, general synthesis routes for similar sulfur-containing 1,4-dihydropyridines are reported. A common approach involves the reaction of a cyanothioacetamide derivative with a carbonyl compound and an active methylene compound like Meldrum's acid, ethyl cyanoacetate, or β-keto esters []. Subsequent S-alkylation of the intermediate pyridine-2-thiolates yields the desired product.

Mechanism of Action
  • Modulation of ion channels: Some dihydropyridines are known to act as calcium channel blockers, impacting various physiological processes [].
  • Antioxidant activity: Certain 1,4-dihydropyridines exhibit antioxidant properties, potentially contributing to their hepatoprotective effects [].

Ethyl 4-({[5-cyano-6-{[2-(diphenylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-yl]carbonyl}amino) benzoate (mar-040)

  • Compound Description: This compound is a 1,4-dihydropyridine derivative identified as "mar-040" in a study evaluating novel anti-inflammatory agents. [] It demonstrated significant anti-inflammatory activity in a formalin-induced paw edema test in rats, surpassing the efficacy of standard anti-inflammatory drugs (indomethacin, diclofenac, meloxicam, metamizole) by a considerable margin. []
  • Relevance: This compound shares the core 1,4-dihydropyridine structure with Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate. Both compounds possess similar substitutions at positions 2 (methyl), 3 (carboxylate), 4 (furan-2-yl), and 5 (cyano). The primary structural difference lies in the substituent at position 6, where mar-040 has a complex benzoate-containing group while the target compound has a (4-fluorophenyl)amino-2-oxoethyl)thio group. These structural similarities suggest potential for shared biological activities, particularly in the context of inflammation modulation. []

Ethyl 4-[({[3-cyano-5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-yl]thio}acetyl)amino] benzoate (mar-037)

  • Compound Description: This compound, designated as "mar-037," is another 1,4-dihydropyridine derivative investigated in the same study as mar-040 for its anti-inflammatory properties. [] It also exhibited pronounced anti-inflammatory effects in the formalin-induced paw edema model, outperforming the reference drugs by a significant factor. []

Ethyl 4-({[5-cyano-6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-yl]carbonyl}amino)benzoate (mar-014)

  • Compound Description: This 1,4-dihydropyridine derivative, denoted as "mar-014," was investigated alongside mar-040 and mar-037 for its anti-inflammatory potential. [] While displaying a less pronounced effect compared to the other two compounds, mar-014 still demonstrated a notable anti-inflammatory activity, exceeding the reference drugs in efficacy. []

Ethyl 2-[({[3-cyano-5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (mar-033)

  • Compound Description: Identified as "mar-033" in the study, this compound is another 1,4-dihydropyridine derivative investigated for its anti-inflammatory properties alongside mar-040, mar-037, and mar-014. [] Similar to mar-014, it displayed a moderate but significant anti-inflammatory effect, surpassing the efficacy of the standard anti-inflammatory drugs used in the study. []
  • Relevance: This compound and Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate share the same core structure of 1,4-dihydropyridine and have identical substitutions at positions 2, 3, 4, and 5. The key structural difference is observed at position 6, where mar-033 features a distinct tetrahydrobenzothiophene-containing group instead of the (4-fluorophenyl)amino-2-oxoethyl)thio group found in the target compound. This structural similarity suggests a potential for shared biological activities, especially in the context of inflammation modulation. []

Allyl 6-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridine-3-carboxylate (as-262)

  • Compound Description: This compound, identified as "as-262," is a sulfur-containing dihydropyridine derivative investigated for its analgesic activity in the hot plate test. [] Demonstrating a significant analgesic effect at a dose of 5 mg/kg, it outperformed the reference drug metamizole sodium in terms of efficacy. []

Ethyl 4-[({[3-cyano-5-{[(2,4-dichlorophenyl)amino]carbonyl}-4-(2-furyl)-6-methyl-1,4-dihydropyridine-2-yl]thio}acetyl)amino]benzoate (d02-138)

  • Compound Description: This sulfur-containing dihydropyridine derivative, labeled as "d02-138," was investigated for its analgesic properties in the hot plate test, along with as-262. [] It exhibited pronounced analgesic activity at a dose of 5 mg/kg, surpassing the efficacy of the reference drug metamizole sodium. []

Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydropyridine-3-carboxylate (CV146)

  • Compound Description: This dihydropyridine compound, designated as "CV146," was investigated for its hepatoprotective effects in a rat model of tetrachloromethane (CCl4)-induced acute hepatitis. [, ] It demonstrated a significant protective effect, improving biochemical markers of liver function and suggesting potential as a candidate for further preclinical studies. []
  • Relevance: This compound shares the core 1,4-dihydropyridine structure with Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate. While both compounds have a 2-methyl, a 3-carboxylate, a 5-cyano and a 6-thio substituent on the 1,4-dihydropyridine core, their exact substitution patterns differ. This close structural resemblance suggests that these compounds might share some pharmacological activities, particularly in the context of protecting the liver from damage. []

2-[(9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5,5]undec-1-en-2-yl)thio]-N-(2-ethylphenyl)acetamide (CV046)

  • Compound Description: This compound, labeled as "CV046," is a partially hydrogenated pyridine derivative studied for its hepatoprotective and detoxifying activity in a model of combined paracetamol-alcoholic liver injury in rats. [] Administered at a dose of 5 mg/kg for ten days, CV046 significantly improved biochemical markers of liver function, demonstrating its potential as a hepatoprotective agent. []
  • Relevance: Although not a 1,4-dihydropyridine, CV046 belongs to the broader class of partially hydrogenated pyridines, which also encompasses Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate. Both compounds share key structural features, including a pyridine ring, cyano, and thioether substituents. These shared features suggest a potential for some overlap in their pharmacological profiles, particularly concerning potential hepatoprotective activities. []

2-[(9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5,5]undec-1-en-2-yl)thio]-N-(4-fluorophenyl)acetamide (CV047)

  • Compound Description: This compound, designated as "CV047," is another partially hydrogenated pyridine derivative that was investigated alongside CV046 in the same study for its hepatoprotective properties in a model of paracetamol-alcoholic liver injury. [] Similar to CV046, it demonstrated significant hepatoprotective activity when administered at 5 mg/kg for ten days, suggesting its potential as a therapeutic agent for liver protection. []
  • Relevance: While not a 1,4-dihydropyridine, CV047, like CV046, belongs to the same broader class of partially hydrogenated pyridines as Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate. The presence of a pyridine ring, cyano groups, and a thioether moiety in both compounds suggests a potential for overlapping pharmacological profiles, particularly regarding possible hepatoprotective effects. []

Properties

CAS Number

780792-83-8

Product Name

Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate

IUPAC Name

prop-2-enyl 5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Molecular Formula

C23H20FN3O4S

Molecular Weight

453.49

InChI

InChI=1S/C23H20FN3O4S/c1-3-10-31-23(29)20-14(2)26-22(17(12-25)21(20)18-5-4-11-30-18)32-13-19(28)27-16-8-6-15(24)7-9-16/h3-9,11,21,26H,1,10,13H2,2H3,(H,27,28)

InChI Key

LOEFPXWZAHUBBP-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)F)C#N)C3=CC=CO3)C(=O)OCC=C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.